molecular formula C9H5FN2O2 B6196567 6-fluoro-1,5-naphthyridine-4-carboxylic acid CAS No. 2680536-52-9

6-fluoro-1,5-naphthyridine-4-carboxylic acid

Cat. No.: B6196567
CAS No.: 2680536-52-9
M. Wt: 192.1
InChI Key:
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Description

6-fluoro-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1,5-naphthyridine-4-carboxylic acid typically involves the formation of the naphthyridine ring followed by the introduction of the fluorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the formation of the naphthyridine ring can be achieved by the reaction of 2-aminopyridine with β-ketoesters, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1,5-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-fluoro-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1,5-naphthyridine-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

2680536-52-9

Molecular Formula

C9H5FN2O2

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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